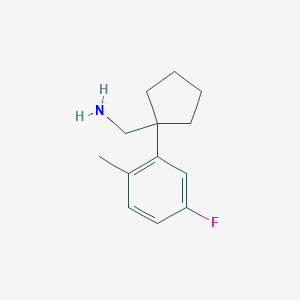

1-(5-Fluoro-2-methylphenyl)cyclopentanemethanamine

Description

1-(5-Fluoro-2-methylphenyl)cyclopentanemethanamine is a cyclopentane-based amine derivative with a substituted phenyl ring. Its molecular formula is C₁₃H₁₆FN, and it has a molecular weight of 195.28 g/mol (CAS: 2172506-46-4). The compound features a cyclopentane ring connected to a methanamine group and a 5-fluoro-2-methylphenyl substituent.

Properties

Molecular Formula |

C13H18FN |

|---|---|

Molecular Weight |

207.29 g/mol |

IUPAC Name |

[1-(5-fluoro-2-methylphenyl)cyclopentyl]methanamine |

InChI |

InChI=1S/C13H18FN/c1-10-4-5-11(14)8-12(10)13(9-15)6-2-3-7-13/h4-5,8H,2-3,6-7,9,15H2,1H3 |

InChI Key |

DYLUQTYGIBHHLM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2(CCCC2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopentanemethanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methylphenyl)cyclopentanemethanamine undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)cyclopentanemethanamine has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylphenyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations :

Substituent Position and Electronic Effects: The 5-fluoro-2-methylphenyl group in the target compound introduces steric hindrance (methyl) and electron-withdrawing effects (fluorine), which may enhance metabolic stability compared to the 2-fluorophenyl analog.

Backbone Modifications :

- The pentan-1-amine analog (CAS: 1249241-16-4) replaces the cyclopentane ring with a linear chain, reducing conformational rigidity and possibly diminishing target selectivity.

Functional Group Variations

Table 2: Functional Group Comparisons

Key Observations :

Amine vs. Carboxylic Acid :

- The carboxylic acid derivative (CAS: 92902-95-9) is more polar, favoring aqueous solubility but reducing membrane permeability compared to the primary amine in the target compound.

Aromatic Systems :

- The naphthyl substituent (CAS: 1314676-20-4) introduces a larger aromatic system, which may enhance binding to hydrophobic pockets in proteins but increase molecular weight and synthetic complexity.

Research Findings and Implications

- Metabolic Stability : Fluorine at the 5-position may reduce oxidative metabolism, as seen in related fluorinated phenyl compounds.

- Salt Forms : The hydrochloride salt of 1-(2-fluorophenyl)cyclopentylmethylamine (CAS: 1365273-00-2) demonstrates improved crystallinity and stability, a strategy applicable to the target compound for pharmaceutical formulation.

Biological Activity

1-(5-Fluoro-2-methylphenyl)cyclopentanemethanamine is an organic compound with the molecular formula C13H16FN and a molecular weight of approximately 219.27 g/mol. Its structure features a cyclopentane ring linked to a phenyl group that has a fluorine atom and a methyl group as substituents. This unique configuration has garnered interest in medicinal chemistry due to potential biological activities that may arise from its chemical properties.

The presence of the fluorine atom in 1-(5-Fluoro-2-methylphenyl)cyclopentanemethanamine significantly influences its reactivity and biological activity. The compound can be synthesized through various methods, which include:

- Nucleophilic substitution reactions involving the cyclopentane moiety.

- Amination reactions that introduce the amine functional group.

These synthetic pathways allow for the development of derivatives that may exhibit enhanced therapeutic effects or altered pharmacokinetics.

Biological Activity

Preliminary studies suggest that 1-(5-Fluoro-2-methylphenyl)cyclopentanemethanamine shares structural similarities with known pharmacological agents, indicating potential biological activities, particularly in the following areas:

- Neuropharmacology : The compound may interact with neurotransmitter systems, similar to other amine-based compounds.

- Antidepressant Activity : Due to its structural characteristics, it may exhibit effects akin to selective serotonin reuptake inhibitors (SSRIs).

- Binding Affinity Studies : Interaction studies have indicated potential binding to various biological targets, which are crucial for understanding its pharmacodynamics.

Case Studies and Research Findings

Several research findings highlight the biological activity of this compound:

-

Neurotransmitter Interaction :

- Studies have suggested that compounds with similar structures exhibit significant binding affinities to serotonin and norepinephrine transporters, which are critical in mood regulation.

-

Pharmacokinetics :

- Research indicates that the fluorination of phenyl rings can enhance lipophilicity, potentially improving bioavailability and central nervous system penetration.

-

Comparative Analysis :

- A comparative analysis with structurally similar compounds reveals distinct differences in activity profiles based on variations in substituents (e.g., fluorine vs. chlorine).

Comparative Table of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Fluorophenyl)cyclopropanemethanamine | Cyclopropane instead of cyclopentane | Potentially different receptor interactions |

| 1-(3-Fluorophenyl)cyclohexanemethanamine | Cyclohexane ring | May exhibit different stability and activity |

| 1-(5-Chloro-2-methylphenyl)cyclopentanemethanamine | Chlorine instead of fluorine | Differences in lipophilicity and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.